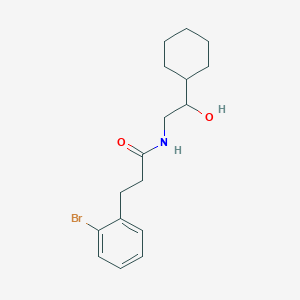
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds similar to “3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide” involves multi-step reactions, including bromination, amination, and condensation processes. For instance, the synthesis of related bromophenyl and propanamide derivatives has been detailed, showcasing the use of NMR and FT-IR spectroscopies, mass spectrometry, and X-ray diffraction for analysis (Ihor Kulai & S. Mallet-Ladeira, 2016). Such methods ensure the purity and structure of the synthesized compounds are accurately determined.
Molecular Structure Analysis
Molecular structure analysis of compounds within this category often employs X-ray crystallography, revealing details such as crystal system, space group, and cell dimensions. For example, a related compound's structure was elucidated to belong to the monoclinic system, providing insights into intermolecular interactions and molecular geometry (Bai et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include hydroamination and cyclization reactions. These reactions are critical for modifying the molecular framework and introducing functional groups that impact the compound's physical and chemical properties. For instance, addition-hydroamination reactions of propargyl cyanamides have been studied to access valuable pharmacophores (R. L. Giles et al., 2009).
Applications De Recherche Scientifique
Environmental Implications and Toxicology
Brominated compounds, including flame retardants and their degradation products, have been extensively studied for their environmental presence and impact. For instance, novel brominated flame retardants are scrutinized for their occurrence in indoor air, dust, consumer goods, and food, highlighting the necessity for more research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). Another study addresses the toxicology of 2,4,6-tribromophenol, a brominated phenol with widespread environmental distribution, underscoring the importance of understanding the toxicokinetics and dynamics of such compounds (Koch & Sures, 2018).
Analytical and Detection Methods
The determination of brominated compounds in various matrices is critical for environmental monitoring and health risk assessments. For example, the development of biosensors for acrylamide, a compound formed in heat-treated foods and bearing structural similarities to brominated acrylamides, represents advancements in detection methods that could be applicable to a wide range of related compounds (Pundir, Yadav, & Chhillar, 2019).
Pharmacological and Biomedical Applications
The pharmacodynamic and pharmacokinetic properties of compounds with brominated structures are also of interest. FTY720, a compound used for its immunosuppressive properties, demonstrates the potential of brominated compounds in therapeutic applications, showing antitumor efficacy in several cancer models (Zhang et al., 2013).
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c18-15-9-5-4-6-13(15)10-11-17(21)19-12-16(20)14-7-2-1-3-8-14/h4-6,9,14,16,20H,1-3,7-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTVPHVXIORBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CCC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


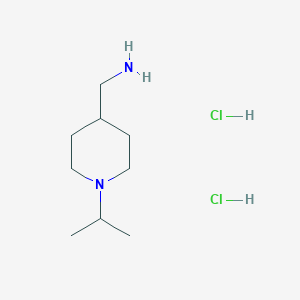
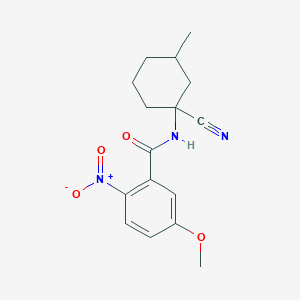
![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)
![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)
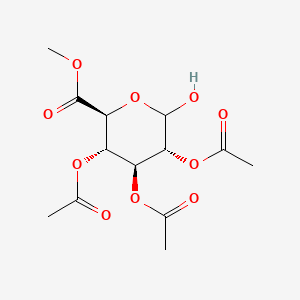
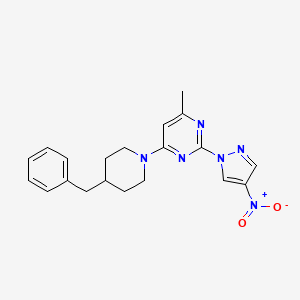
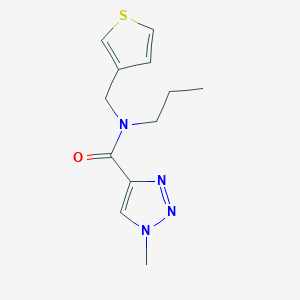

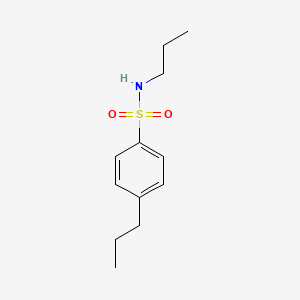
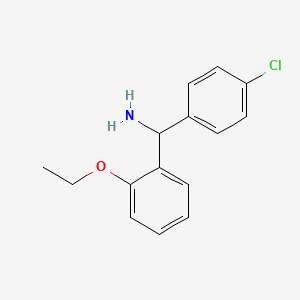

![5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2495632.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)